molecular formula C11H11NO2 B8777291 methyl 2-methyl-1H-indole-7-carboxylate

methyl 2-methyl-1H-indole-7-carboxylate

Cat. No.: B8777291
M. Wt: 189.21 g/mol
InChI Key: WXTXCGBDIOPWCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-1H-indole-7-carboxylate is a substituted indole derivative characterized by a methyl ester group at position 7 and a methyl substituent at position 2 of the indole ring. Indole derivatives are widely studied for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 2-methyl-1H-indole-7-carboxylate

InChI

InChI=1S/C11H11NO2/c1-7-6-8-4-3-5-9(10(8)12-7)11(13)14-2/h3-6,12H,1-2H3

InChI Key

WXTXCGBDIOPWCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C(=CC=C2)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
Methyl 2-methyl-1H-indole-7-carboxylate 2-Me, 7-COOMe C₁₁H₁₁NO₂ 189.21 g/mol Hypothesized antitumor activity (analog-based) Inferred
Ethyl 7-methyl-1H-indole-2-carboxylate 7-Me, 2-COOEt C₁₂H₁₃NO₂ 203.24 g/mol Intermediate in drug synthesis
Methyl 7-methoxy-1H-indole-2-carboxylate 7-OMe, 2-COOMe C₁₁H₁₁NO₃ 205.21 g/mol Pharmaceutical intermediate (skincare, APIs)
7-Methyl-2-phenyl-1H-indole 7-Me, 2-Ph C₁₅H₁₃N 207.28 g/mol Unknown (structural analog for ligand design)
Methyl 1-methyl-1H-indole-3-carboxylate 1-Me, 3-COOMe C₁₁H₁₁NO₂ 189.21 g/mol Crystal structure resolved (X-ray diffraction)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-Me, 2-COOH C₁₀H₈ClNO₂ 209.63 g/mol R&D use (hazardous; requires careful handling)

Key Observations:

Substituent Position Effects: The methyl ester at position 7 (as in the target compound) contrasts with analogs like ethyl 7-methyl-1H-indole-2-carboxylate (COOEt at position 2). Ester groups influence solubility and metabolic stability; methyl esters are typically more hydrolytically stable than ethyl esters . Methoxy vs.

Biological Relevance :

  • Substituted indoles with halogens (e.g., 7-chloro derivatives) often exhibit enhanced bioactivity but may pose higher toxicity risks .
  • Crystal structures of analogs (e.g., methyl 1-methyl-1H-indole-3-carboxylate) reveal planar indole rings with substituent-dependent packing motifs, critical for solid-state stability in drug formulations .

Synthetic Utility :

  • Ethyl 7-methyl-1H-indole-2-carboxylate (CAS 70761-93-2) serves as a precursor in medicinal chemistry, highlighting the versatility of indole carboxylates in synthesizing bioactive molecules .

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